Vinblastine Methiodide
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Overview
Description
Vinblastine Methiodide is a derivative of vinblastine, a vinca alkaloid originally isolated from the Madagascar periwinkle plant (Catharanthus roseus). This compound is known for its potent antineoplastic properties, making it a valuable compound in cancer treatment. It works by inhibiting cell division, specifically targeting the microtubules during mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinblastine Methiodide can be synthesized through a series of chemical reactions starting from vinblastine. The process involves the methylation of vinblastine to produce the methiodide derivative. The reaction typically requires a methylating agent such as methyl iodide under controlled conditions to ensure the selective methylation of the desired functional group .
Industrial Production Methods
Industrial production of vinblastine and its derivatives, including this compound, often involves the extraction of vinblastine from the Catharanthus roseus plant, followed by chemical modification. Advances in biotechnology have also enabled the production of vinblastine using endophytic fungi, which can produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Vinblastine Methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels to ensure specificity .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Vinblastine Methiodide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and modification of vinca alkaloids.
Biology: Researchers use it to investigate the mechanisms of cell division and the role of microtubules in mitosis.
Medicine: Its primary application is in cancer treatment, where it is used to inhibit the growth of cancer cells.
Mechanism of Action
Vinblastine Methiodide exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, it prevents the polymerization of microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest at metaphase. This inhibition of mitosis ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
Vinblastine Methiodide is part of a class of compounds known as vinca alkaloids. Similar compounds include:
Vincristine: Another vinca alkaloid with similar mechanisms of action but different clinical applications.
Vindesine: A semi-synthetic derivative of vinblastine with enhanced therapeutic properties.
Vinorelbine: A newer vinca alkaloid with improved pharmacokinetic properties and reduced neurotoxicity
Uniqueness
This compound is unique due to its specific methylation, which can enhance its solubility and bioavailability compared to its parent compound, vinblastine. This modification can also impact its interaction with cellular targets, potentially leading to differences in efficacy and toxicity profiles .
Properties
CAS No. |
61988-79-2 |
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Molecular Formula |
C₄₇H₆₁IN₄O₉ |
Molecular Weight |
952.91 |
Synonyms |
6’-Methylvincaleukoblastinium Iodide; 1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.; 2H-3,7-Methanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.; (3R,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-metho |
Origin of Product |
United States |
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